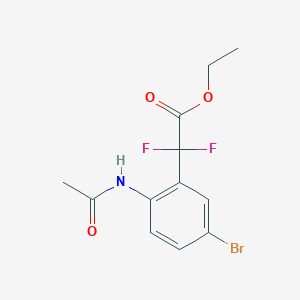
Ethyl 2-(2-acetamido-5-bromophenyl)-2,2-difluoroacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(2-acetamido-5-bromophenyl)-2,2-difluoroacetate is a synthetic organic compound that belongs to the class of difluoroacetates This compound is characterized by the presence of an ethyl ester group, an acetamido group, a bromine atom, and two fluorine atoms attached to an acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-acetamido-5-bromophenyl)-2,2-difluoroacetate typically involves multi-step organic reactions. One common method includes the following steps:
Bromination: The starting material, 2-acetamidophenol, undergoes bromination using bromine or a brominating agent to introduce the bromine atom at the 5-position.
Fluorination: The brominated intermediate is then subjected to fluorination using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) to introduce the difluoroacetate group.
Esterification: The final step involves esterification with ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-acetamido-5-bromophenyl)-2,2-difluoroacetate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form amines.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or thiourea in polar solvents.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products
Substitution: Formation of substituted derivatives with different functional groups.
Hydrolysis: Formation of 2-(2-acetamido-5-bromophenyl)-2,2-difluoroacetic acid.
Oxidation and Reduction: Formation of quinones or amines, respectively.
Scientific Research Applications
Ethyl 2-(2-acetamido-5-bromophenyl)-2,2-difluoroacetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 2-(2-acetamido-5-bromophenyl)-2,2-difluoroacetate involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with biological macromolecules, while the difluoroacetate moiety can participate in various biochemical pathways. The bromine atom may also play a role in modulating the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Ethyl 2-(2-acetamido-5-bromophenyl)-2,2-difluoroacetate can be compared with other similar compounds such as:
2-Acetamido-5-bromoisonicotinic acid: Similar in structure but lacks the difluoroacetate group.
2-Acetamido-5-bromophenyl-phenyl-methyl-glycine: Contains a glycine moiety instead of the difluoroacetate group.
Picolinic acid derivatives: Similar in having a pyridine ring but differ in functional groups and substitution patterns.
The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H12BrF2NO3 |
|---|---|
Molecular Weight |
336.13 g/mol |
IUPAC Name |
ethyl 2-(2-acetamido-5-bromophenyl)-2,2-difluoroacetate |
InChI |
InChI=1S/C12H12BrF2NO3/c1-3-19-11(18)12(14,15)9-6-8(13)4-5-10(9)16-7(2)17/h4-6H,3H2,1-2H3,(H,16,17) |
InChI Key |
NLTNJDQASIPAPM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1=C(C=CC(=C1)Br)NC(=O)C)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















